molecular formula C14H22O B14405717 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde CAS No. 85655-86-3

2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde

Cat. No.: B14405717
CAS No.: 85655-86-3
M. Wt: 206.32 g/mol
InChI Key: NSZWEYNAXBEYHA-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with two tert-butyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopentadiene Ring: The cyclopentadiene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carboxylic acid

    Reduction: 2,4-Di-tert-butylcyclopenta-1,3-diene-1-methanol

    Substitution: Various halogenated derivatives

Scientific Research Applications

2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylcyclopentadiene: Lacks the aldehyde group, making it less reactive in certain types of reactions.

    2,4-Di-tert-butylbenzaldehyde: Contains a benzene ring instead of a cyclopentadiene ring, leading to different reactivity and applications.

    2,4-Di-tert-butylcyclohexanone: Contains a ketone group instead of an aldehyde group, resulting in different chemical behavior.

Uniqueness

2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde is unique due to the combination of its cyclopentadiene ring, tert-butyl groups, and aldehyde functional group

Properties

CAS No.

85655-86-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,4-ditert-butylcyclopenta-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C14H22O/c1-13(2,3)11-7-10(9-15)12(8-11)14(4,5)6/h8-9H,7H2,1-6H3

InChI Key

NSZWEYNAXBEYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C1)C=O)C(C)(C)C

Origin of Product

United States

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